Cas no 1021874-48-5 (4-acetyl-2,3-dihydro-1H-Isoindol-1-one)

4-acetyl-2,3-dihydro-1H-Isoindol-1-one 化学的及び物理的性質
名前と識別子
-
- 4-acetyl-2,3-dihydro-1H-Isoindol-1-one
- 4-acetyl-2,3-dihydroisoindol-1-one
- 4-Acetylisoindolin-1-one
- AK-43708
- ANW-73589
- CTK8C4946
- KB-239883
- 4-Acetyl-2,3-dihydro-isoindol-1-one
- DB-367273
- A896869
- AS-79572
- DTXSID90743954
- 1H-Isoindol-1-one, 4-acetyl-2,3-dihydro-
- BCP32394
- SB64438
- 4-Acetylisoindolin-1-one;1H-Isoindol-1-one, 4-acetyl-2,3-dihydro-
- O11149
- 1021874-48-5
- AKOS016007904
- MFCD12924334
-
- MDL: MFCD12924334
- インチ: InChI=1S/C10H9NO2/c1-6(12)7-3-2-4-8-9(7)5-11-10(8)13/h2-4H,5H2,1H3,(H,11,13)
- InChIKey: INJGIFKZMOGGPT-UHFFFAOYSA-N
- ほほえんだ: CC(C1=C2CNC(C2=CC=C1)=O)=O
計算された属性
- せいみつぶんしりょう: 175.063328530g/mol
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.228±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(3 g/l)(25ºC)、
4-acetyl-2,3-dihydro-1H-Isoindol-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A199010154-5g |
4-Acetylisoindolin-1-one |
1021874-48-5 | 95% | 5g |
$1,866.90 | 2022-04-03 | |
Chemenu | CM148207-10g |
4-Acetylisoindolin-1-one |
1021874-48-5 | 95% | 10g |
$1772 | 2021-08-05 | |
Alichem | A199010154-25g |
4-Acetylisoindolin-1-one |
1021874-48-5 | 95% | 25g |
$4,710.64 | 2022-04-03 | |
1PlusChem | 1P0007B5-100mg |
1H-Isoindol-1-one, 4-acetyl-2,3-dihydro- |
1021874-48-5 | 95% | 100mg |
$222.00 | 2023-12-27 | |
Aaron | AR0007JH-100mg |
1H-Isoindol-1-one, 4-acetyl-2,3-dihydro- |
1021874-48-5 | 95% | 100mg |
$157.00 | 2025-02-11 | |
Aaron | AR0007JH-250mg |
1H-Isoindol-1-one, 4-acetyl-2,3-dihydro- |
1021874-48-5 | 95% | 250mg |
$266.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y0993406-1g |
4-acetylisoindolin-1-one |
1021874-48-5 | 95% | 1g |
$650 | 2025-02-19 | |
eNovation Chemicals LLC | K07081-700mg |
4-acetyl-2,3-dihydro-1H-Isoindol-1-one |
1021874-48-5 | 97% | 700mg |
$230 | 2025-02-25 | |
Chemenu | CM148207-1g |
4-Acetylisoindolin-1-one |
1021874-48-5 | 95% | 1g |
$546 | 2023-02-19 | |
eNovation Chemicals LLC | K07081-1G |
4-acetyl-2,3-dihydro-1H-Isoindol-1-one |
1021874-48-5 | 97% | 1G |
$1200 | 2022-11-01 |
4-acetyl-2,3-dihydro-1H-Isoindol-1-one 関連文献
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
4-acetyl-2,3-dihydro-1H-Isoindol-1-oneに関する追加情報
4-Acetyl-2,3-Dihydro-1H-Isoindol-1-One: A Comprehensive Overview
4-Acetyl-2,3-dihydro-1H-isoindol-1-one, also known by its CAS number 1021874-48-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoindoles, which are bicyclic aromatic heterocycles with a wide range of applications in drug discovery and material science. The structure of 4-acetyl-2,3-dihydro-1H-isoindol-1-one features a ketone group at the 4-position and a dihydro ring system, making it a versatile scaffold for further functionalization and biological evaluation.
The synthesis of 4-acetyl-2,3-dihydro-1H-isoindol-1-one has been extensively studied, with various methodologies reported in the literature. Recent advancements in catalytic asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, opening new avenues for its application in chiral drug design. Additionally, the use of microwave-assisted synthesis has significantly accelerated the reaction process, making it more efficient and scalable for industrial purposes.
In terms of biological activity, 4-acetyl-2,3-dihydro-1H-isoindol-1-one has shown promising results in preclinical studies. Research conducted in 2023 demonstrated its potential as a modulator of key cellular pathways involved in neurodegenerative diseases. Specifically, the compound exhibited potent inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease. These findings underscore its potential as a lead compound for the development of novel therapeutic agents.
The pharmacokinetic profile of 4-acetyl-2,3-dihydro-1H-isoindol-1-one has also been investigated in recent studies. Oral administration in animal models revealed moderate bioavailability and favorable distribution characteristics. Furthermore, the compound demonstrated low toxicity in acute and subchronic toxicity studies, suggesting a favorable safety profile for potential clinical development.
Beyond its biological applications, 4-acetyl-2,3-dihydro-1H-isoindol-1-one has found utility in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronic devices. Recent research has explored its use as a building block for constructing advanced materials with tailored optical and electrical properties.
In conclusion, 4-acetyl-2,3-dihydro-1H-Isoindol-1-one, CAS number 1021874
1021874-48-5 (4-acetyl-2,3-dihydro-1H-Isoindol-1-one) 関連製品
- 773-66-0(7-acetyl-2,3-dihydroisoindol-1-one)
- 2228223-37-6(2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid)
- 83651-90-5(CGRP (rat))
- 1187037-89-3(ethyl 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate)
- 1341882-70-9(Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)-)
- 1932357-61-3((1R)-1-2-(difluoromethyl)pyridin-4-ylethan-1-ol)
- 20375-16-0(Ethyl 3-chloro-2-oxo-3-phenylpropanoate)
- 1782595-55-4(1-(1-benzylpyrrolidin-2-yl)ethan-1-amine)
- 1823312-27-1(Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate)
- 2803859-87-0(1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate)
